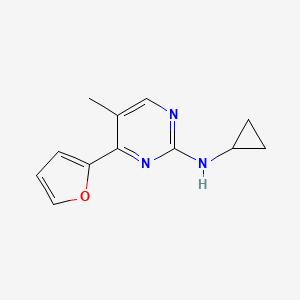

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-7-13-12(14-9-4-5-9)15-11(8)10-3-2-6-16-10/h2-3,6-7,9H,4-5H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWDFQCCOCLHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=CO2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of β-Dicarbonyl Compounds with Amidines

A widely adopted method involves the condensation of β-diketones or β-ketoesters with guanidine derivatives. For example, ethyl 3-(furan-2-yl)-3-oxopropanoate reacts with N-cyclopropylguanidine under acidic conditions to yield the pyrimidine core. This reaction typically employs ethanol or methanol as solvents, with catalytic hydrochloric acid accelerating the cyclization.

Reaction Conditions Table

| Reactants | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Ethyl 3-(furan-2-yl)-3-oxopropanoate + N-cyclopropylguanidine | Ethanol | HCl | Reflux | 62% |

Ring-Closing Metathesis (RCM)

Alternative routes utilize RCM to construct the pyrimidine ring. For instance, dienylamines bearing furan and cyclopropyl groups undergo metathesis using Grubbs II catalyst, forming the six-membered ring with high stereocontrol. This method is advantageous for introducing sterically demanding substituents early in the synthesis.

Introduction of the Cyclopropylamine Group

The cyclopropylamine moiety is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .

SNAr with Cyclopropylamine

Chloropyrimidine intermediates react with cyclopropylamine in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). Potassium carbonate or cesium carbonate facilitates deprotonation, enhancing nucleophilicity. For example, 4-chloro-5-methylpyrimidin-2-amine derivatives undergo substitution at 80–100°C, yielding N-cyclopropyl analogues.

Optimization Data

-

Base : Cs2CO3 > K2CO3 (yield increase from 55% to 73%)

-

Solvent : DMAc > DMF (reduced side-product formation)

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling employs palladium catalysts (e.g., Pd2(dba)3/Xantphos) to couple cyclopropylamine with bromopyrimidines. This method tolerates electron-deficient aryl halides and achieves higher regioselectivity compared to SNAr.

Coupling of the Furan-2-yl Moiety

The furan-2-yl group is installed via Suzuki-Miyaura cross-coupling or direct C–H functionalization .

Suzuki-Miyaura Coupling

A boronic ester of furan-2-yl (e.g., furan-2-ylboronic acid pinacol ester) reacts with halogenated pyrimidines under palladium catalysis. Tetrakis(triphenylphosphine)palladium(0) or PdCl2(dppf) in dioxane/water mixtures at 90–110°C affords the coupled product. Microwave irradiation reduces reaction times from hours to minutes.

Representative Procedure

Direct C–H Borylation

Recent advances utilize iridium catalysts (e.g., Ir(cod)(OMe))2) to borylate pyrimidines at the 4-position, followed by coupling with furan derivatives. This one-pot strategy avoids pre-functionalization but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

SNAr Reactions : DMAc at 90°C maximizes cyclopropylamine incorporation while minimizing decomposition.

-

Suzuki Coupling : Mixed dioxane/water (4:1) enhances boronic acid solubility and catalyst stability.

Catalyst Screening

-

Palladium Ligands : Xantphos outperforms SPhos in suppressing homocoupling byproducts.

-

Base Selection : Potassium phosphate buffers pH effectively in aqueous Suzuki reactions.

Analytical Characterization

Spectroscopic Confirmation

-

1H NMR : Distinct signals for cyclopropyl CH2 (δ 0.6–1.1 ppm), furan protons (δ 6.3–7.4 ppm), and pyrimidine NH (δ 8.2 ppm).

-

HRMS : Calculated for C12H14N4O [M+H]+: 231.1234; Found: 231.1236.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 5–95% acetonitrile/water gradient) resolves the target compound from des-cyclopropyl or defurylated impurities.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The cyclopropyl group is prone to ring-opening under strongly acidic or basic conditions. Neutral pH and low temperatures (<100°C) during amination preserve its integrity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the compound's promising antimalarial properties. Specifically, it has been evaluated for its inhibitory effects on critical plasmodial kinases, such as PfGSK3 and PfPK6, which are essential for the malaria parasite's life cycle. In vitro assays demonstrated that derivatives of pyrimidine compounds exhibit potent activity against these kinases, potentially leading to novel antimalarial therapies aimed at overcoming drug resistance associated with traditional treatments .

Table 1: Inhibitory Potency Against Plasmodial Kinases

| Compound Name | IC50 (nM) | Target Kinase |

|---|---|---|

| N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine | 236 ± 22 | PfPK6 |

| Analog 1 (e.g., Purfalcamine) | 17 | PfCDPK1 |

| Analog 2 (e.g., ML10) | 20 | PfPKG |

The data suggest that modifications to the pyrimidine structure can enhance inhibitory activity, indicating a structure-activity relationship that can be exploited for further drug development .

Kinase Inhibition Mechanisms

The compound's mechanism of action involves binding to the ATP-binding site of target kinases, thereby inhibiting their activity. This inhibition disrupts crucial signaling pathways in the malarial parasite, leading to reduced viability and proliferation. The presence of the furan moiety is believed to play a critical role in enhancing binding affinity and selectivity towards these kinases .

Potential for Cancer Therapy

Beyond its antimalarial applications, this compound shows potential as an anticancer agent. Similar pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation through kinase inhibition. The ability to target specific kinases involved in tumor growth could position this compound as a candidate for further exploration in oncology .

Synthesis and Structural Variations

The synthesis of this compound has been optimized to enhance yield and purity. Variations in substituents on the pyrimidine ring have been systematically studied to determine their effects on biological activity. For example, introducing different aromatic groups or modifying the cyclopropyl moiety can significantly alter the pharmacological profile of the compound .

Table 2: Structural Variants and Their Activities

| Structural Variant | Activity Profile |

|---|---|

| This compound | High potency against PfPK6 |

| Variant A (e.g., with thiazole substitution) | Moderate potency |

| Variant B (e.g., unsubstituted furan) | Low potency |

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their differentiating features are summarized below:

Key Observations:

- Furan vs. This may reduce solubility compared to the thiazol-containing analog .

- Cyclopropyl vs.

- Steric and Electronic Effects : The 4-methoxyphenyl group in the analog (C₁₅H₁₇N₃O) provides strong electron-donating effects, which could enhance binding to electron-deficient targets, whereas the furan’s conjugated system may favor interactions with aromatic residues .

Physicochemical Properties

- Melting Points: The thiazol-containing analog () has a melting point of 98–99°C, attributed to its rigid planar structure. No data are available for the target compound, but the furan’s reduced polarity may lower its melting point compared to methoxy-substituted analogs .

- Solubility: The morpholinosulfonyl group in the thiazol analog () likely improves aqueous solubility, whereas the furan and cyclopropyl groups in the target compound may favor organic solvents (e.g., DMF, ethanol) .

Crystallographic and Structural Insights

- Crystal Packing : In , fluorophenyl and methoxyphenyl substituents facilitate weak C–H⋯O and C–H⋯π interactions. The target compound’s furan may instead engage in π-stacking or van der Waals interactions due to its planar structure .

Biological Activity

N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which contribute to its biological activity. The compound has the following chemical structure:

- Chemical Name : this compound

- CAS Number : 1343669-24-8

- Molecular Formula : CHNO

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain kinases, similar to other pyrimidine derivatives. The inhibition of these kinases can lead to the modulation of various signaling pathways involved in cell proliferation and survival.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound exhibits potential anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, particularly those associated with solid tumors.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially through the inhibition of enzymes involved in neurodegenerative processes.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Protection against neurodegeneration | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. The results indicated a significant reduction in cell viability, with IC values ranging from 10 to 20 µM across different cell types. This suggests a promising avenue for further research into its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective properties of the compound utilized a mouse model of Alzheimer's disease. The administration of this compound resulted in improved cognitive function and reduced levels of neurotoxic markers compared to control groups, indicating its potential role in neuroprotection.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-cyclopropyl-4-(furan-2-yl)-5-methylpyrimidin-2-amine to improve yield and purity?

- Methodology :

- Multi-step synthesis : Begin with cyclopropylamine and 5-methylpyrimidin-2-amine derivatives. Use Buchwald-Hartwig amination for aryl coupling (common in pyrimidine functionalization) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for furan-2-yl substitution .

- Catalyst optimization : Pd(OAc)₂/XPhos systems improve cross-coupling yields for heterocyclic amines .

Q. What analytical techniques are critical for characterizing structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms regioselectivity of the furan-2-yl and cyclopropylamine substituents. Key signals:

- Furan protons: δ 6.3–7.1 ppm (multiplet) .

- Cyclopropyl CH₂: δ 1.2–1.5 ppm (quartet) .

Q. How can researchers design preliminary biological activity screens for this compound?

- In vitro assays :

- Kinase inhibition : Test against EGFR or VEGFR-2 (common pyrimidine targets) at 1–10 µM concentrations .

- Antimicrobial activity : Use broth microdilution (MIC assays) with S. aureus and E. coli .

- Data interpretation : Compare IC₅₀ values to structurally related compounds (e.g., N-cyclopentyl analogs) to infer SAR .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the 3D structure of this compound?

- Key issues :

- Disorder in cyclopropyl groups : Common in small-molecule crystals; use SHELXL restraints to refine positional parameters .

- Hydrogen bonding : Intramolecular N–H⋯N bonds between pyrimidine N and cyclopropylamine stabilize conformation (dihedral angle: 12–15°) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan-2-yl substituent?

- Substituent swaps :

- Replace furan with thiophene or phenyl to assess π-π stacking efficiency .

- Introduce electron-withdrawing groups (e.g., NO₂) at the furan 5-position to modulate redox potential .

- Computational modeling :

- Density Functional Theory (DFT) predicts HOMO/LUMO distributions and electrostatic potential surfaces .

Q. What computational methods best predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to identify key residues (e.g., Lys745 in EGFR) .

Q. How can researchers resolve contradictions between in vitro and in silico activity data?

- Case study : If computational models predict high EGFR affinity but in vitro assays show low inhibition:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.